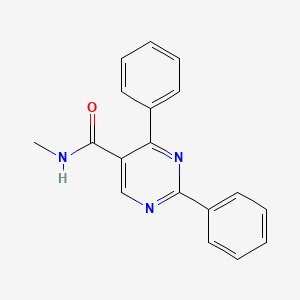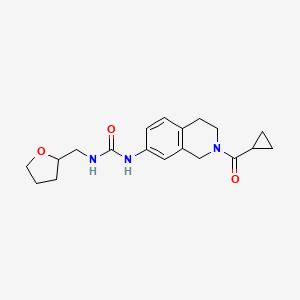![molecular formula C10H7BrN2O4S B2413019 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 1283936-37-7](/img/structure/B2413019.png)
1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a nitro group and a carboxylic acid group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 2-position with a carboxylic acid group and at the 4-position with a nitro group. Additionally, the molecule contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, substituted with a bromine atom .Applications De Recherche Scientifique
Synthesis Methods and Properties
Synthesis Protocols : 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid and similar compounds can be synthesized using mild and efficient protocols. For instance, a method for synthesizing 4(3)-substituted 3(4)-nitro-1H-pyrroles, which shares structural similarities, has been developed using ionic liquids and tosylmethyl isocyanide (TosMIC) in good yields under room temperature and without the need for anhydrous organic solvents or hazardous bases (J. Qin et al., 2009).
Building Blocks for Complex Molecules : Compounds like 1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid serve as building blocks for creating more complex molecules. For instance, they have been used in the regio-selective synthesis of novel pyrrole derivatives, demonstrating the potential for creating diverse and structurally complex molecules (D. Nguyen et al., 2009).
Trifluoromethyl Substitution : The compound's structure allows for the introduction of trifluoromethyl groups, offering a strategy for the synthesis of trifluoromethyl-substituted aminopyrroles. This expands the scope of potential pharmaceutical and chemical applications (A. Khlebnikov et al., 2018).
Chemical Reactions and Interactions
Condensation and Cyclization Reactions : These compounds undergo various chemical reactions, such as condensation with carbanions and cyclization to form thienopyranones and thienopyridinones, demonstrating their versatility in chemical synthesis (D. E. Ames & O. Ribeiro, 1975).
Suzuki Cross-Coupling Reactions : They can be used in Suzuki cross-coupling reactions to synthesize derivatives with non-linear optical properties, further highlighting their potential in material science and electronics (K. Rizwan et al., 2021).
Applications in Material Science
Conducting Polymers : These compounds are used in the synthesis of conducting polymers. For example, pyrrole derivatives have been utilized to create soluble polymers for electrochromic devices, indicating applications in smart materials and electronics (S. Variş et al., 2006).
Hydrogen-Bonded Chains and Sheets : Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, structurally related to the compound , exhibit interesting hydrogen-bonded structures, which could be relevant in the design of molecular assemblies and nanotechnology (J. Portilla et al., 2007).
Orientations Futures
The future directions for research on “1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid” could include exploring its potential biological activities, given the known activities of related imine compounds . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.
Propriétés
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-4-nitropyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4S/c11-7-1-2-18-9(7)5-12-4-6(13(16)17)3-8(12)10(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNZCSAZSUZYTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=C(C=C2C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)
![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![Bicyclo[3.2.0]hept-6-ylmethanol](/img/structure/B2412943.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)
![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)
![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)
![1-{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2412948.png)


![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)

![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)